Cas no 1824314-61-5 (1,3-Dimethyl-3-azetidinecarboxylic acid)

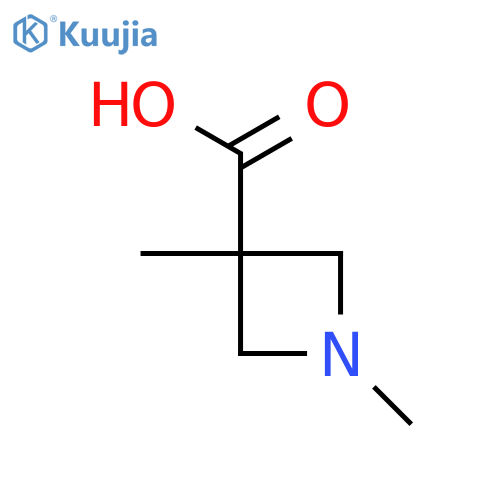

1824314-61-5 structure

商品名:1,3-Dimethyl-3-azetidinecarboxylic acid

CAS番号:1824314-61-5

MF:C6H11NO2

メガワット:129.157041788101

MDL:MFCD22397216

CID:5088246

1,3-Dimethyl-3-azetidinecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,3-Dimethyl-3-azetidinecarboxylic acid

- 1,3-Dimethyl-azetidine-3-carboxylic acid

-

- MDL: MFCD22397216

- インチ: 1S/C6H11NO2/c1-6(5(8)9)3-7(2)4-6/h3-4H2,1-2H3,(H,8,9)

- InChIKey: FHIZSKPQPANGEV-UHFFFAOYSA-N

- ほほえんだ: OC(C1(C)CN(C)C1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 138

- トポロジー分子極性表面積: 40.5

- 疎水性パラメータ計算基準値(XlogP): -2.4

1,3-Dimethyl-3-azetidinecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1123907-500mg |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 500mg |

$940 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123907-1g |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 1g |

$1545 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123907-5g |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 5g |

$5465 | 2024-07-28 | |

| Enamine | EN300-622278-1.0g |

1,3-dimethylazetidine-3-carboxylic acid |

1824314-61-5 | 1g |

$0.0 | 2023-06-07 | ||

| eNovation Chemicals LLC | Y1123907-5g |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 5g |

$5465 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1123907-1g |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 1g |

$1545 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1123907-250mg |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 97% | 250mg |

$530 | 2022-10-24 | |

| eNovation Chemicals LLC | Y1123907-5g |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 5g |

$5465 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1123907-1g |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 1g |

$1545 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1123907-500mg |

1,3-Dimethyl-azetidine-3-carboxylic acid |

1824314-61-5 | 95% | 500mg |

$940 | 2025-02-27 |

1,3-Dimethyl-3-azetidinecarboxylic acid 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1824314-61-5 (1,3-Dimethyl-3-azetidinecarboxylic acid) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2039-76-1(3-Acetylphenanthrene)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量